![molecular formula C18H21ClN6 B11279385 N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11279385.png)
N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, along with a chlorophenyl group and a methylpiperidinyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the methylpiperidinyl group: This can be done through a reductive amination reaction where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with a methylpiperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit potent anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation.
Key Findings:
- Mechanism of Action: The compound inhibits tyrosine kinases (TKs), which are critical in regulating cell growth and survival. This inhibition leads to reduced tumor growth in various cancer models.
Data Table: Anticancer Activity
Compound | IC50 (µM) | Target | Activity |
---|---|---|---|
This compound | 0.3 | EGFR/VGFR2 | Dual inhibitor |
Compound X | 7.60 | EGFR | Non-selective inhibitor |
Compound Y | 24 | Various cancer cell lines | Cytotoxicity observed |
Antiparasitic and Antifungal Properties
Beyond its anticancer potential, this compound has also shown promise in treating parasitic infections. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit enzymes crucial for the survival of parasites.
Case Study: Antiparasitic Activity
In studies targeting malaria and leishmaniasis, compounds similar to this compound have demonstrated effective enzyme inhibition, suggesting potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves complex multi-step reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may act as an inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Another Janus kinase inhibitor with similar therapeutic applications.
Ruxolitinib: Used in the treatment of myelofibrosis and polycythemia vera.
Uniqueness
N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl and methylpiperidinyl substituent
Biological Activity
N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as a potent inhibitor of c-jun N-terminal kinase 3 (JNK3), has garnered attention for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders. This compound is characterized by its complex structure, which contributes to its biological activity.
- Molecular Formula : C18H21ClN6
- Molecular Weight : 356.85 g/mol
- CAS Number : 887467-83-6
The primary mechanism of action for this compound involves the selective inhibition of JNK3, which is predominantly expressed in the brain. Inhibition of JNK3 has been linked to neuroprotective effects, making it a promising candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies have shown that compounds targeting JNK3 can significantly reduce oxidative stress and mitochondrial dysfunction associated with neurodegeneration .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, they exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects in models of neurodegeneration. Inhibition of JNK3 was shown to mitigate the effects of 6-OHDA-induced toxicity in neuronal cells, indicating its potential use in treating Parkinson's disease and related conditions . Furthermore, it demonstrated good pharmacokinetic properties, including solubility and brain penetration, which are critical for central nervous system (CNS) drug development .
Case Studies and Experimental Evidence
A series of experiments were conducted to assess the biological activity of this compound:
- In Vitro Studies : The compound was tested against a panel of cancer cell lines (e.g., FaDu) and neuronal cell lines subjected to oxidative stress. Results indicated a dose-dependent increase in cell viability and a decrease in apoptosis markers when treated with the JNK3 inhibitor compared to untreated controls.
- Kinase Profiling : The compound was profiled against 464 kinases and showed high selectivity for JNK3 with minimal off-target effects, underscoring its potential as a therapeutic agent with reduced side effects .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C18H21ClN6 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21ClN6/c1-12-7-9-25(10-8-12)18-22-16(15-11-20-24(2)17(15)23-18)21-14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,23) |
InChI Key |
BJPUAVMDSVAFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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